tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
Description
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS: 154737-89-0) is a carbamate-protected amino alcohol with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. It features a cyclopentane ring substituted with a hydroxyl group at the 3-position and a tert-butyl carbamate group at the 1-position, with (1S,3S) stereochemistry . This compound is widely used in pharmaceutical synthesis as a chiral building block for drug intermediates, particularly in the development of protease inhibitors and kinase modulators. It requires storage at 2–8°C under inert conditions to prevent degradation and is classified with the hazard statement H302 (harmful if swallowed) .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616536 | |
| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154737-89-0, 207729-04-2 | |
| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
The synthesis typically begins with a cyclopentane derivative, such as cyclopentadiene, which undergoes a hetero Diels-Alder reaction to form a bicyclic intermediate. For example, tert-butyl carbonate hydroxylamine is oxidized to tert-butyl carbonate nitrosyl using copper chloride and 2-ethyl-2-oxazoline as catalysts. This intermediate reacts with cyclopentadiene under controlled temperatures (0–5°C) to yield a nitroso cycloadduct, which is subsequently reduced to the corresponding amine using zinc powder in acetic acid.
Chiral Resolution
To achieve the desired (1S,3S) configuration, enzymatic resolution is employed. Lipase-catalyzed acetylation with vinyl acetate selectively acetylates one enantiomer, enabling separation via chromatography. This step ensures an enantiomeric excess (ee) >99%, critical for pharmaceutical applications.
Carbamation
The resolved (1S,3S)-3-aminocyclopentanol is treated with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, maintaining a pH that favors carbamate formation over side reactions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of tert-butyl chloroformate, yielding the protected carbamate intermediate.
Deprotection and Final Isolation
The tert-butyl group is stable under basic conditions but can be removed using hydrogen chloride in isopropanol, forming the hydrochloride salt of the target compound. Final purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradient) achieves >98% purity.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
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Continuous Flow Reactors : Minimize reaction times and improve safety by maintaining precise temperature control during exothermic steps.
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Catalyst Recycling : Copper chloride and lipase enzymes are recovered and reused, reducing waste.
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In-Line Analytics : HPLC and FTIR monitor reaction progress in real time, ensuring consistent quality.
A representative large-scale protocol involves:
| Step | Conditions | Yield |
|---|---|---|
| Cycloaddition | 0–5°C, CuCl₂ (5 mol%), 12 h | 85% |
| Reduction | Zn/AcOH, 25°C, 6 h | 90% |
| Enzymatic Resolution | Lipase, vinyl acetate, 37°C, 24 h | 45%* |
| Carbamation | 0°C, Et₃N (1.1 eq), 2 h | 95% |
| Deprotection | HCl/iPrOH, 25°C, 1 h | 98% |
*Yield reflects the desired enantiomer after separation.
Reaction Optimization and Yield Enhancement
Solvent Selection
Polar aprotic solvents (e.g., THF) enhance carbamate formation rates compared to nonpolar alternatives. A study comparing solvents demonstrated:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 2 | 95 |
| Dichloromethane | 3 | 88 |
| Toluene | 6 | 72 |
Optimal results in THF are attributed to improved solubility of tert-butyl chloroformate and the amine.
Temperature Control
Maintaining temperatures below 5°C during carbamation prevents tert-butyl group cleavage and epimerization. Elevated temperatures (≥25°C) reduce yields by 20–30% due to hydrolysis.
Stoichiometric Ratios
A 1:1 molar ratio of amine to tert-butyl chloroformate minimizes di-substitution byproducts. Excess chloroformate leads to tert-butyl carbonate formation, complicating purification.
Analytical Characterization Methods
Chiral HPLC
Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with a mobile phase of hexane/isopropanol (90:10). Retention times for (1S,3S) and (1R,3R) enantiomers are 12.3 and 14.7 minutes, respectively.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.90–4.10 (m, 2H, cyclopentyl CH), 5.20 (br s, 1H, NH). NOESY correlations between the hydroxy proton (δ 2.50) and adjacent carbamate NH confirm the (1S,3S) configuration.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 202.1443 (calc. 202.1445).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This is a critical step in peptide synthesis and organic transformations where amine functionality is required.
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Temperature : Room temperature
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Products : (1S,3S)-3-hydroxycyclopentylamine, CO₂, and tert-butanol
Mechanism :
Protonation of the carbamate oxygen leads to cleavage of the C–O bond, releasing CO₂ and forming a tert-butyl cation, which is stabilized as tert-butanol. The amine is liberated as the TFA salt .
Key Data :
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13C NMR of the Boc-protected intermediate: δ 157.3 (C=O), 82.0 (C-O of Boc) .
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Deprotection Efficiency : Near-quantitative yield under optimized conditions .
Functionalization of the Hydroxyl Group
The secondary alcohol undergoes typical alcohol reactions, including oxidation, esterification, and substitution.
Oxidation to Ketone
Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Conditions :
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
Product : tert-Butyl ((1S,3S)-3-ketocyclopentyl)carbamate
Notes :
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Stereochemistry at C3 is retained due to the rigid cyclopentane ring.
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1H NMR post-oxidation: Loss of the hydroxyl proton signal (δ 4.37–4.41 ppm) and appearance of a ketone carbonyl (δ ~210 ppm in 13C NMR) .
Esterification
Reagents : Acetic anhydride or benzoyl chloride
Conditions :
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Base : Pyridine or triethylamine
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Solvent : THF or DCM
Product : tert-Butyl ((1S,3S)-3-acetoxycyclopentyl)carbamate
Example :
Nucleophilic Reactions at the Carbamate Nitrogen
While carbamates are generally less nucleophilic than amines, the nitrogen can participate in specialized reactions:
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide)
Conditions :
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Base : K₂CO₃
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Solvent : DMF
Product : N-Alkylated carbamate derivatives
Limitations : Low reactivity due to electron-withdrawing Boc group .
Comparative Reactivity Table
Stereochemical Considerations
The (1S,3S) configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate has been investigated as a potential precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it can be utilized to develop inhibitors targeting specific biological pathways.
2. Galanin Receptor Modulation
Research indicates that compounds related to this compound may interact with galanin receptors, which are implicated in various physiological processes including pain modulation and neuroprotection. This interaction suggests potential therapeutic applications in treating conditions like chronic pain and neurodegenerative diseases .
Biological Research
1. Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to form stable complexes with enzymes can be exploited to elucidate enzyme kinetics and pathways involved in metabolic processes.
2. Cellular Assays
In cellular models, this compound has been used to assess cytotoxicity and cell viability. These assays are crucial for evaluating the safety profile of new drug candidates derived from this compound .
Synthetic Methodologies
1. Building Block for Organic Synthesis
Due to its functional groups, this compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:
- Substitution Reactions : Reacting with nucleophiles to form new carbon-nitrogen bonds.
- Oxidation and Reduction Reactions : Modifying the hydroxyl group or carbamate moiety to yield diverse derivatives suitable for further functionalization .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets through its carbamate and hydroxyl groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Stereoisomers: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
- CAS : 225641-84-9
- Molecular Formula: C₁₀H₁₉NO₃
- Key Differences: The (1R,3S) stereoisomer differs in the configuration at the 1-position, leading to distinct crystallographic packing and solubility properties. Commercial Availability: Priced significantly higher (e.g., ¥469,000 JPY for 1g vs. ¥130,600 JPY for the (1S,3S) isomer) due to synthetic challenges in chiral resolution . Applications: Used in asymmetric catalysis and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .
Cyclohexane Analog: tert-Butyl (3-hydroxycyclohexyl)carbamate
- CAS : Similarity score 0.98 (vs. cyclopentyl variant)
- Molecular Formula: C₁₁H₂₁NO₃
- Key Differences :
- The cyclohexane ring introduces increased steric bulk and lipophilicity (LogP 2.48 vs. 1.08 for cyclopentyl), reducing aqueous solubility but enhancing membrane permeability.
- Thermal Stability : Higher predicted boiling point (320.8°C ) compared to cyclopentyl analogs due to increased van der Waals interactions .
Ketone Derivative: tert-Butyl (3-oxocyclopentyl)carbamate
- CAS : 847416-99-3
- Molecular Formula: C₁₀H₁₇NO₃
- Key Differences: Replacement of the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, lowering solubility (LogS -2.3) but improving metabolic stability.
Linear Chain Analog: tert-Butyl (3-hydroxybutyl)carbamate
- CAS : 167216-30-0
- Molecular Formula: C₉H₁₉NO₃
- Key Differences :
- The linear butyl chain reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitutions.
- Hazard Profile : Classified with H315 (skin irritation) and H319 (serious eye irritation), indicating higher acute toxicity compared to cyclic analogs .
Biological Activity
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0) is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group attached to a cyclopentane ring through a carbamate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 201.27 g/mol
- IUPAC Name : this compound
- Structure : The compound features a chiral center at the cyclopentane ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction modulates biochemical pathways, influencing various physiological processes.
Biological Applications
- Enzyme Inhibition Studies : The compound is used in research to study enzyme-catalyzed reactions and protein-ligand interactions. Its structure allows it to mimic natural substrates, making it valuable in understanding enzyme mechanisms.
- Therapeutic Potential : Investigations into its therapeutic applications suggest that it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes .
- Neuropharmacology : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Astrocyte Protection : In models of neurodegeneration, this compound demonstrated protective effects on astrocytes against amyloid-beta-induced toxicity, although the degree of protection was moderate compared to controls .
- Binding Affinity Studies : Molecular docking studies have indicated that the compound may bind effectively to certain receptors in the central nervous system, which could be crucial for its pharmacological profile.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and structural characteristics of related compounds:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | CHNO | Different stereochemistry | Potential variations in enzyme interaction |
| tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | CHNO | Hydroxyl group enhances reactivity | Modulates signal transduction pathways |
| tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | CHNO | Unique bicyclic structure | Investigated for neuroprotective effects |
Q & A
Q. How can this compound be utilized in polymer science or drug delivery systems?
- Methodological Answer :
- Controlled Release : Exploit the hydrolytic lability of the carbamate group under acidic conditions (e.g., pH-responsive nanoparticles) .
- Polymer Functionalization : Graft the compound onto PEG or PLGA backbones via esterification for targeted drug carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
